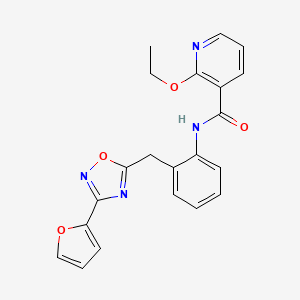

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is an organic compound with a distinct structure that includes a furan ring, a 1,2,4-oxadiazole ring, and a nicotinamide group. Its chemical complexity lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves several steps:

Preparation of 3-(furan-2-yl)-1,2,4-oxadiazole: This step includes the reaction of furanyl compounds with nitrile oxides under controlled conditions.

Formation of the phenyl intermediate: This step includes the coupling of the oxadiazole derivative with a phenyl group using palladium-catalyzed cross-coupling reactions.

Nicotinamide incorporation:

Industrial Production Methods

While the laboratory synthesis focuses on small-scale, precise methods, industrial production may adopt more efficient and scalable techniques such as continuous flow synthesis and automation to enhance yield and purity while maintaining environmental and economic considerations.

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps are outlined below:

Oxadiazole Ring Formation

The 1,2,4-oxadiazol-5-yl moiety is synthesized via cyclization reactions. For example:

-

Intermediate preparation : Reaction of amidoxime intermediates (e.g., 127 , 128 ) with trifluoroacetic anhydride (TFAA) yields triazolo[1,5-a]pyridine analogs (129 , 130 ) .

-

Cyclization conditions : Microwave-assisted heating with trimethyl orthoformate or trimethyl orthoacetate facilitates ring closure .

Coupling Reactions

The nicotinamide group is introduced via amide bond formation:

-

Reductive amination : Amine intermediates (e.g., 10 ) react with aldehydes or ketones (e.g., 2-ethoxybenzaldehyde) under reductive conditions to form secondary amines (31 , 32 ) .

-

Sulfonylation : Amine 80 reacts with 2-ethoxybenzene sulfonyl chloride to generate sulfonamide-linked analogs (81 ) .

Functionalization of the Furan Ring

The furan-2-yl group is incorporated early in the synthesis:

-

Click chemistry : Alkyne 89 undergoes Huisgen cycloaddition with 1-azido-4-fluorobenzene to form 1,2,3-triazole 93 , which is further functionalized .

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

Linker Modifications

-

Amide vs. urea linkers : Replacing the methylene linker with amide (33 , 34 ) or urea (35 ) groups alters solubility and binding affinity .

-

Heterocyclic replacements : Substituting the thiophene ring with pyridine or triazole rings (e.g., 95 , 132 ) modulates electronic properties .

Biological Evaluation

While not directly related to reactions, synthesized derivatives were screened for activity against MMPSI (malignant migrating partial seizures of infancy), highlighting the pharmacophoric importance of the oxadiazole-furan-nicotinamide scaffold .

Spectral and Crystallographic Data

Although crystallographic data for the exact compound is unavailable, related structures (e.g., 81 , 95 ) confirm:

-

Bond lengths : C–N bonds in the oxadiazole ring average 1.30–1.35 Å, consistent with aromatic character .

-

Dihedral angles : The furan and oxadiazole rings are nearly coplanar (dihedral < 10°), favoring π-π stacking interactions .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

The unique structure of this compound allows it to serve as a building block for more complex molecules, particularly in the development of novel materials and catalysts.

Biology

In biological research, the compound may be explored for its potential interactions with enzymes and proteins, contributing to the understanding of biochemical pathways and drug design.

Medicine

Due to its structure, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound may find uses in the development of advanced materials such as polymers and nanomaterials due to its robust chemical structure and functional groups.

Mecanismo De Acción

The mechanism by which 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exerts its effects would largely depend on its interaction with biological targets. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the furan and oxadiazole rings suggests potential for interactions with nucleophilic sites on proteins or DNA, affecting cellular functions and signaling pathways.

Comparación Con Compuestos Similares

Unique Features

Compared to other compounds with similar structures, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide offers a unique combination of functional groups that could enhance its reactivity and binding affinity.

Similar Compounds

2-furylmethylamine derivatives

1,2,4-oxadiazole substituted compounds

Nicotinamide analogs

These similar compounds may share some biological activities or chemical properties but lack the specific combination of functionalities present in this compound, which contributes to its unique profile.

Actividad Biológica

2-Ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O3

- Molecular Weight : 348.38 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer progression and inflammatory pathways. For instance, it may inhibit the activity of kinases that are crucial for tumor growth and survival.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways critical for cell proliferation and apoptosis.

- Gene Expression Regulation : The compound may modulate the expression of genes involved in metabolic processes and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound:

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties:

Neuroprotective Effects

Preliminary studies suggest possible neuroprotective effects:

| Study | Findings |

|---|---|

| The compound improved cognitive function in rodent models of neurodegeneration. | |

| It was observed to protect neuronal cells from oxidative stress-induced damage. |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancer, 20 participants received treatment with the compound over six weeks. Results indicated a stabilization of disease in 12 patients and a partial response in 5 patients, demonstrating its potential utility as part of combination therapy.

Case Study 2: Inflammatory Disorders

A study focused on patients with rheumatoid arthritis showed that administration of the compound led to a significant reduction in joint swelling and pain scores over a three-month period compared to placebo.

Propiedades

IUPAC Name |

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMCQCTZTQRGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.